molecular formula C20H21N3O3 B2728845 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-methylphenyl)ethanediamide CAS No. 898439-72-0

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-methylphenyl)ethanediamide

Cat. No.: B2728845
CAS No.: 898439-72-0
M. Wt: 351.406
InChI Key: RTHQZEOLPKEDTP-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-methylphenyl)ethanediamide is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

The research on the synthesis of heterocyclic compounds highlights the versatility of quinoline derivatives in generating complex molecular frameworks. For instance, the palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide leads to the synthesis of furo[3,2-c]quinolin-4(5H)-one, showcasing the utility of quinoline derivatives in creating fused heterocyclic systems with potential biological activity (Lindahl et al., 2006).

Chemosensors

Quinoline derivatives are also prominent in the development of chemosensors. A notable example is a quinoline-based sensor synthesized for Zn2+ detection, demonstrating significant fluorescence enhancement in the presence of Zn2+ in aqueous solutions. This sensor is applicable for monitoring Zn2+ concentrations in biological and environmental samples, supporting its potential in practical systems (Park et al., 2015).

Antimicrobial and Antifungal Agents

The antimicrobial and antifungal properties of quinoline derivatives are significant in medical research. A study on azoimine quinoline derivatives demonstrated their potent biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, along with their strong binding to DNA and bovine serum albumin. This indicates the potential of quinoline derivatives as therapeutics in treating infections and inflammation (Douadi et al., 2020).

Novel Synthetic Methods

Innovations in synthetic chemistry have led to the development of new methods for creating quinoline derivatives. For instance, the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives showcases an efficient approach to introducing sulfone groups into the quinoline framework, opening new pathways for the functionalization of quinoline compounds (Xia et al., 2016).

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13-5-8-16(9-6-13)21-19(25)20(26)22-17-10-7-15-4-3-11-23(14(2)24)18(15)12-17/h5-10,12H,3-4,11H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHQZEOLPKEDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.